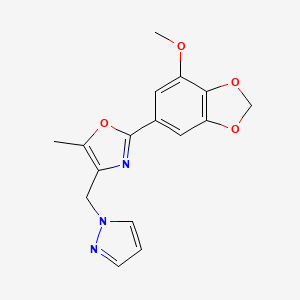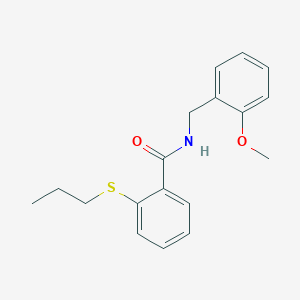![molecular formula C11H12N2OS2 B5372596 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)
2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been widely studied for their pharmacological properties.
作用機序
The exact mechanism of action of 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in the disease progression. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the replication of several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Moreover, it has been shown to inhibit the activity of several enzymes involved in the biosynthesis of nucleic acids, such as thymidylate synthase and dihydrofolate reductase.
実験室実験の利点と制限
One of the main advantages of using 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole in lab experiments is its wide range of pharmacological activities, which make it a potential candidate for the development of novel drugs. Moreover, the compound has been found to exhibit low toxicity in animal models, which suggests its safety for use in humans. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
Several future directions can be explored in the field of 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole research. One of the potential areas of research is the development of novel drug formulations based on this compound for the treatment of various diseases, such as cancer and viral infections. Moreover, further studies are needed to elucidate the exact mechanism of action of the compound and its potential targets in the body. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic and pharmacodynamic properties can also be explored.
合成法
The synthesis of 2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole can be achieved by several methods. One of the commonly used methods involves the reaction of 3-methoxybenzyl chloride with thiosemicarbazide in the presence of sodium hydroxide, followed by the reaction with methyl iodide and sodium hydroxide. The resulting compound is then further treated with hydrazine hydrate to yield this compound.
科学的研究の応用
2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, antiviral, and antimicrobial properties. Several studies have reported its potential therapeutic applications in various diseases, such as cancer, inflammation, and viral infections.
特性
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-8-12-13-11(16-8)15-7-9-4-3-5-10(6-9)14-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHLFCPITWIETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5372513.png)
![4-(aminosulfonyl)-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)butanamide](/img/structure/B5372517.png)
![2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5372522.png)

![4-amino-N-{4-[2-(4-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5372545.png)

![(3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5372571.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![ethyl [5-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5372589.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5372590.png)

![(4R)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B5372604.png)

![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)